molecular formula C13H21NO2 B2416481 N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide CAS No. 2208884-17-5

N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide

Cat. No.: B2416481
CAS No.: 2208884-17-5
M. Wt: 223.316
InChI Key: VOBROJPFNDJHIQ-UHFFFAOYSA-N
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Description

N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide: is a chemical compound characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide typically involves the formation of the spirocyclic ring system followed by the introduction of the prop-2-enamide group. One common method involves the reaction of a suitable oxaspiro precursor with an appropriate amide reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry: In chemistry, N-(1-Oxaspiro[55]undecan-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.

Medicine: In medicine, N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide could be explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or chemical resistance. It may also find use in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-(1-Oxaspiro[55]undecan-4-yl)prop-2-enamide stands out due to its specific combination of the oxaspiro ring and the prop-2-enamide group

Properties

IUPAC Name

N-(1-oxaspiro[5.5]undecan-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-12(15)14-11-6-9-16-13(10-11)7-4-3-5-8-13/h2,11H,1,3-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBROJPFNDJHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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